L-enantiomer
L-enantiomer
Brand Name:
Vulcanchem
CAS No.:
198965-05-8
VCID:
VC20886501
InChI:
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1
SMILES:
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Molecular Formula:
C12H18O6
Molecular Weight:
258.27 g/mol
L-enantiomer
CAS No.: 198965-05-8
Cat. No.: VC20886501
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198965-05-8 |
|---|---|
| Molecular Formula | C12H18O6 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | (3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
| Standard InChI | InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1 |
| Standard InChI Key | IVWWFWFVSWOTLP-YVZVNANGSA-N |
| Isomeric SMILES | CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C |
| SMILES | CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
| Canonical SMILES | CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator